butyl 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
BUTYL 3-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a butyl ester group attached to a benzoate moiety, which is further substituted with a 5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the reaction of phthalic anhydride with an appropriate amine, followed by chlorination to introduce the dichloro substituents.
Esterification: The benzoic acid derivative is then esterified with butanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the butyl ester.
Coupling Reaction: The final step involves the coupling of the isoindoline core with the butyl benzoate derivative under conditions that promote ester bond formation, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of BUTYL 3-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The dichloro substituents on the isoindoline core can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of hydroxyl-substituted isoindoline derivatives.
Substitution: Formation of various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Materials Science: It can be incorporated into polymer matrices to enhance the thermal and mechanical properties of the resulting materials.
Biology and Medicine
Anticancer Research: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Industry
Coatings and Paints: The compound can be used as an additive in coatings and paints to improve durability and resistance to environmental factors.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism by which BUTYL 3-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE exerts its effects involves the inhibition of specific molecular targets, such as enzymes and receptors. The compound can interact with the active sites of enzymes, leading to the disruption of their catalytic activity. Additionally, it can bind to receptors on the surface of cells, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
BUTYL 3-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a butyl ester.
METHYL 3-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE: Similar structure but with a methyl ester group instead of a butyl ester.
ETHYL 3-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE: Similar structure but with an ethyl ester group instead of a butyl ester.
Uniqueness
The uniqueness of BUTYL 3-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE lies in its specific ester group, which can influence its solubility, reactivity, and biological activity. The butyl ester group may provide better lipophilicity compared to shorter alkyl esters, potentially enhancing its ability to penetrate biological membranes and interact with molecular targets.
Properties
Molecular Formula |
C19H15Cl2NO4 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
butyl 3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H15Cl2NO4/c1-2-3-7-26-19(25)11-5-4-6-12(8-11)22-17(23)13-9-15(20)16(21)10-14(13)18(22)24/h4-6,8-10H,2-3,7H2,1H3 |
InChI Key |
SDEFCLWMIICZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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